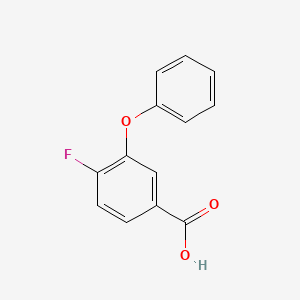

4-Fluoro-3-phenoxybenzoic acid

Übersicht

Beschreibung

4-Fluoro-3-phenoxybenzoic acid is an aromatic ether compound with the molecular formula C13H9FO3. It is part of the group of pyrethroid pesticides, which are commonly used in tropical regions as household insecticides, pet sprays, and in mosquito-repellent nets where malaria is endemic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Fluoro-3-phenoxybenzoic acid involves the conversion of 4-chloro-benzoyl chloride into 4-fluoro-benzoyl fluoride by reaction with potassium fluoride. This intermediate is then brominated to form 3-bromo-4-fluoro-benzoyl fluoride, followed by an alkaline hydrolysis to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group facilitates oxidation under controlled conditions:

- Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

- Products: Quinone derivatives via decarboxylation and hydroxylation.

Key Finding: Oxidation kinetics are slower compared to non-fluorinated analogs due to electron-withdrawing effects of fluorine .

Reduction Reactions

The carboxylic acid can be reduced to alcohol derivatives:

- Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Product: 4-Fluoro-3-phenoxybenzyl alcohol.

Note: Reduction of the phenoxy ether bond is not observed under standard conditions, preserving the aromatic structure .

Substitution Reactions

The fluorine and phenoxy groups participate in selective substitutions:

a) Nucleophilic Aromatic Substitution (NAS)

- Site: Fluorine at the para position.

- Reagents: Alkoxides or amines.

- Product: 3-Phenoxy-4-substituted benzoic acids .

b) Electrophilic Substitution

- Site: Phenoxy ring (ortho/para to ether oxygen).

- Reagents: Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃).

- Product: Nitro- or sulfonated derivatives .

Hydrolysis and Stability

- Acidic Hydrolysis: Cleavage of the phenoxy group occurs under strong acidic conditions (e.g., H₂SO₄, 100°C), yielding 4-fluorobenzoic acid and phenol .

- Alkaline Hydrolysis: Stable in weak bases (pH < 10) but degrades in strong alkalis (pH > 12) .

Biological Metabolism

In humans, this compound is a metabolite of pyrethroids like cyfluthrin. Key metabolic pathways include:

| Metabolic Step | Enzyme/Process | Outcome | Source |

|---|---|---|---|

| Ester Cleavage | Cytochrome P450 | Release of free acid | |

| Conjugation | UDP-glucuronosyltransferase | Glucuronidated for excretion |

Toxicokinetic Data

Environmental Degradation

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Developmental Toxicity

Research has indicated that 4-fluoro-3-phenoxybenzoic acid can be associated with developmental toxicity in humans. A study examining prenatal exposure to pyrethroids found that increased urinary levels of this compound were linked to positive birth outcomes, such as greater birth weight and length, albeit with a noted risk of congenital defects related to maternal pesticide use . This suggests that while low-level exposure may have some positive correlations with fetal growth, the potential adverse effects necessitate further investigation.

Impact on Ovarian Function

A case-control study highlighted the association between urinary concentrations of this compound and primary ovarian insufficiency (POI) in women. The findings revealed that higher levels of this compound correlated with increased risks for POI, suggesting a potential endocrine-disrupting effect that could impair reproductive health .

Environmental Science

Environmental Transformation Product

this compound is recognized as an environmental transformation product of Cyfluthrin, a commonly used pyrethroid insecticide. Its presence in various ecosystems raises concerns regarding the bioaccumulation and ecological impact of pyrethroid metabolites. Studies have detected this compound in agricultural runoff and soil samples, indicating its persistence in the environment and potential effects on non-target organisms .

Monitoring Exposure

Due to its role as a metabolite of pyrethroids, this compound is utilized as a biomarker for assessing exposure levels in populations potentially affected by pesticide use. Monitoring urinary concentrations of this compound aids in evaluating the extent of exposure among agricultural workers and residents near treated areas .

Pharmacological Research

Potential Therapeutic Applications

While primarily studied for its toxicological implications, there is ongoing research exploring the pharmacological properties of compounds related to this compound. The structural characteristics of phenoxybenzoic acids have led to investigations into their potential as anti-inflammatory agents or inhibitors in various biological pathways .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Toxicology | Linked to developmental toxicity; impacts on birth outcomes; associated with primary ovarian insufficiency. |

| Environmental Science | Detected as a transformation product in ecosystems; used as a biomarker for pesticide exposure monitoring. |

| Pharmacology | Investigated for potential therapeutic applications related to anti-inflammatory effects. |

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. In the context of its use as a pesticide, it disrupts the nervous system of insects by interfering with sodium channel function, leading to paralysis and death. The compound’s molecular structure allows it to bind effectively to these channels, making it a potent insecticide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluorobenzoic acid

- 2-Fluorobenzoic acid

- 3-Fluorobenzoic acid

Uniqueness

4-Fluoro-3-phenoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of the fluorine atom increases its stability and resistance to metabolic degradation compared to other benzoic acids .

Biologische Aktivität

4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) is a synthetic compound primarily recognized as a metabolite of pyrethroid insecticides, specifically cyfluthrin and flumethrin. As part of the diphenyl ether class, it exhibits unique biological activities that have garnered research interest due to its implications in human health and environmental exposure.

4-F-3-PBA has the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol. It features a fluorine atom at the para position relative to the phenoxy group, which influences its biological activity and environmental persistence. The compound's logP value is approximately 3.27, indicating moderate lipophilicity, which affects its absorption and distribution in biological systems .

Metabolism and Excretion

4-F-3-PBA is not naturally occurring but is detected in humans exposed to pyrethroid pesticides. It is primarily excreted via urine, where it can be measured as a biomarker for pyrethroid exposure. Studies have shown that urinary levels of 4-F-3-PBA correlate significantly with exposure to these pesticides, making it a reliable indicator for assessing human exposure levels .

Toxicological Effects

Research indicates that 4-F-3-PBA exhibits neurotoxic effects similar to other pyrethroids. Its mechanism involves modulation of sodium channels in neurons, leading to prolonged depolarization and potential neurotoxicity. In animal studies, exposure to pyrethroids has been linked to various adverse effects, including behavioral changes and disruptions in endocrine function .

Case Studies

Several studies have highlighted the biological activity of 4-F-3-PBA:

- Child Exposure Study : A study conducted on children residing in areas with varying pesticide usage demonstrated that those exposed to higher levels of pyrethroids had significantly elevated urinary concentrations of 4-F-3-PBA. This study emphasized the importance of monitoring pesticide metabolites in assessing health risks associated with environmental exposures .

- Ovarian Dysfunction Study : A case-control study in China investigated the association between pyrethroid exposure (measured by urinary 4-F-3-PBA levels) and primary ovarian insufficiency (POI). Results indicated a higher prevalence of POI among women with elevated levels of this metabolite, suggesting potential reproductive toxicity linked to pyrethroid exposure .

Data Tables

Environmental Impact

As an environmental transformation product of beta-cyfluthrin, 4-F-3-PBA contributes to the ecological footprint of pesticide use. Its persistence in the environment raises concerns regarding bioaccumulation and potential impacts on non-target organisms, including aquatic life.

Eigenschaften

IUPAC Name |

4-fluoro-3-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXNXMTVRWIUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228005 | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77279-89-1 | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77279-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077279891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-3-phenoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2KNN3JH97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.